2-Amino-4-methoxybenzenethiol
Overview
Description
Synthesis Analysis
The synthesis of related compounds provides insight into potential methods for producing 2-Amino-4-methoxybenzenethiol. Studies on fungicides and other compounds involving o-aminobenzenethiol indicate that novel addition reactions can be utilized for the synthesis of complex thiazolidones and benzothiazines, which could inform the synthesis strategies for 2-Amino-4-methoxybenzenethiol (Nagase, 1974).
Molecular Structure Analysis
Investigations into similar molecules, such as 2-amino-4-methoxybenzothiazole, have been conducted using various spectroscopic techniques and theoretical calculations to determine their structural and electronic characteristics. These studies offer insights into the molecular structure of 2-Amino-4-methoxybenzenethiol, including vibrational investigations and electronic structure analysis (Arjunan et al., 2013).
Chemical Reactions and Properties
Research into the chemical behavior of compounds containing the aminobenzenethiol moiety reveals their potential to undergo various chemical reactions, forming complex structures. For example, solid-phase synthesis techniques have been employed to create benzothiazolyl compounds from aminobenzenethiols, highlighting the reactivity of such groups in facilitating cyclization and other transformations (Mourtas et al., 2001).
Physical Properties Analysis
The physical properties of related compounds, such as those containing methoxy groups and aminobenzenethiols, have been extensively studied. Investigations into methoxyphenols and dimethoxybenzenes provide a basis for understanding the physical properties of 2-Amino-4-methoxybenzenethiol, including thermodynamic behavior and hydrogen bonding potential, which are crucial for its applications in various fields (Varfolomeev et al., 2010).
Chemical Properties Analysis
The chemical properties of 2-Amino-4-methoxybenzenethiol can be inferred from studies on similar compounds. For instance, the reactivity of aminobenzenethiols with ketones under metal-free conditions to form benzothiazoles illustrates the chemical versatility of the amino and thiol groups in facilitating oxidative cyclization and other reactions. This research suggests potential pathways for the modification and functionalization of 2-Amino-4-methoxybenzenethiol (Liao et al., 2012).
Safety And Hazards
When heated to decomposition, 2-Amino-4-methoxybenzenethiol emits very toxic fumes of NOx and SOx . It is probably combustible . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with 60-70% ethanol and transferred to a suitable container .
properties
IUPAC Name |
2-amino-4-methoxybenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-9-5-2-3-7(10)6(8)4-5/h2-4,10H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDLBEYNOGVICH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276059 | |
Record name | 2-amino-4-methoxybenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methoxybenzenethiol | |
CAS RN |
14482-32-7 | |
Record name | 2-amino-4-methoxybenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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